molecular formula C22H21N3O B4926765 N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine

N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine

Cat. No. B4926765
M. Wt: 343.4 g/mol
InChI Key: PTYAJMSVGMUCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a benzimidazole derivative that has shown promising results in various studies, making it a subject of interest for researchers in different fields.

Mechanism of Action

The exact mechanism of action of N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine is not fully understood. However, studies have suggested that it may exert its effects by inhibiting certain enzymes and pathways involved in the growth and proliferation of cancer cells, as well as by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to have a positive effect on the central nervous system, with potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine in lab experiments is its wide range of potential applications, making it a versatile compound for researchers in different fields. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several potential future directions for research on N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and infectious diseases. In addition, research could focus on optimizing its synthesis and purification methods to reduce costs and increase accessibility for researchers.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine involves the condensation of 4-methoxybenzylamine and 4-methylphenylisocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been shown to have a positive effect on the central nervous system and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-16-3-8-19(9-4-16)25-15-24-21-13-18(7-12-22(21)25)23-14-17-5-10-20(26-2)11-6-17/h3-13,15,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYAJMSVGMUCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine

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